molecular formula C19H13FN4O2 B2565345 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile CAS No. 1172297-16-3

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile

Cat. No. B2565345
CAS RN: 1172297-16-3
M. Wt: 348.337
InChI Key: AGSQJIBLFUWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone ring. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone and oxadiazole rings in separate steps, followed by their connection via a suitable coupling reaction . The fluorophenyl group could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the oxadiazole and pyrrolidinone rings would introduce some rigidity into the structure, potentially affecting its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorophenyl, oxadiazole, and pyrrolidinone groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Structure-Activity Relationships and Biological Activities

Several studies have explored the structure-activity relationships of compounds similar to 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile. These investigations often aim to understand how variations in the molecular structure can influence biological activity, including the ability to interact with specific biological targets or receptors. For example, research on structurally related benzoxadiazoles and oxadiazoles has identified compounds with potent activity against various biological targets, such as metabotropic glutamate receptors and enzymes involved in cancer cell proliferation (L. Tehrani et al., 2005).

Synthesis and Chemical Properties

The synthesis of compounds like 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile and their chemical properties are of interest to researchers looking to develop new molecules with enhanced biological activities or specific chemical properties. Studies detail the synthetic routes to create these molecules and analyze their structural characteristics through various spectroscopic methods (H. Khalid et al., 2016).

Potential Therapeutic Applications

Research into the therapeutic applications of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile and related compounds has identified potential uses in treating various diseases. For instance, compounds within this chemical class have shown promise as antitubercular agents, suggesting their role in developing new treatments for tuberculosis. The effectiveness of these compounds against Mycobacterium tuberculosis has been demonstrated through in vitro studies and supported by pharmacophore modeling and molecular docking analyses (S. Joshi et al., 2015).

Molecular Docking and Drug Design

Molecular docking studies of 4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile analogs have contributed to understanding how these molecules interact with biological targets at the molecular level. Such research facilitates the rational design of new drugs by identifying key interactions between the compound and its target, potentially leading to the development of more effective and selective therapeutic agents (Pradip K. Bera et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structure, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

4-[3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-15-5-7-16(8-6-15)24-11-14(9-17(24)25)18-22-19(26-23-18)13-3-1-12(10-21)2-4-13/h1-8,14H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSQJIBLFUWXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.